molecular formula C22H22FN3O3S2 B2504754 N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683264-32-6

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2504754
CAS No.: 683264-32-6
M. Wt: 459.55
InChI Key: DRTNXOWXHFFGNY-UHFFFAOYSA-N
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Description

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, a piperidine ring, and a sulfonylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of a thioamide with an α-haloketone. The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. The piperidine ring is often synthesized through a reductive amination process, and the sulfonylbenzamide moiety is introduced through a sulfonylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
  • N-(4-(4-bromophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
  • N-(4-(4-methylphenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Uniqueness

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3S2/c1-15-4-2-3-13-26(15)31(28,29)19-11-7-17(8-12-19)21(27)25-22-24-20(14-30-22)16-5-9-18(23)10-6-16/h5-12,14-15H,2-4,13H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTNXOWXHFFGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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